molecular formula C19H13ClN2O5S B2625206 4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate CAS No. 331460-93-6

4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate

Cat. No.: B2625206
CAS No.: 331460-93-6
M. Wt: 416.83
InChI Key: RKBMLDCHBLAONA-FYJGNVAPSA-N
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Description

4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C19H13ClN2O5S and its molecular weight is 416.83. The purity is usually 95%.
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Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • The kinetics and mechanisms of reactions involving similar nitrophenyl compounds have been thoroughly investigated. For example, the phenolysis of bis(4-nitrophenyl) carbonate and related compounds has been studied, showing that these reactions can proceed through both concerted and stepwise mechanisms, depending on the structure of the reacting phenols. These findings provide a deeper understanding of the reactivity and stability of nitrophenyl compounds in various chemical environments (Castro et al., 2001).

Corrosion Inhibition

  • Schiff bases derived from nitrophenyl compounds have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid, highlighting the potential of such compounds in protecting industrial materials. The study indicates that these inhibitors work predominantly through cathodic protection mechanisms, showcasing the versatility of nitrophenyl derivatives in applied materials science (Prabhu et al., 2008).

Graphene-based Catalysts

  • Research into graphene-based catalysts for the reduction of nitro compounds to amines has identified the utility of nitrophenyl compounds in facilitating these transformations. The presence of nitro groups in these compounds plays a crucial role in the catalytic reduction processes, essential for synthesizing biologically active molecules, drugs, and polymers (Nasrollahzadeh et al., 2020).

Molecular Structure and Nonlinear Optics

  • The synthesis and characterization of various benzenesulfonate salts, including those related to nitrophenyl compounds, have been conducted to explore their potential in nonlinear optical applications. Such studies highlight the significance of the precise molecular structure in determining the materials' optical properties, which can be leveraged in developing advanced photonic devices (Anwar et al., 2000).

Antimicrobial Activity

  • Novel chalcone derivatives incorporating nitrophenyl sulfonamide groups have demonstrated significant antimicrobial activity against various bacterial and fungal species. This research underscores the potential of nitrophenyl compounds in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Patel & Patel, 2012).

Properties

IUPAC Name

[4-[(4-nitrophenyl)methylideneamino]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O5S/c20-15-3-11-19(12-4-15)28(25,26)27-18-9-5-16(6-10-18)21-13-14-1-7-17(8-2-14)22(23)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBMLDCHBLAONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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